molecular formula C11H16IN5O B15215180 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine CAS No. 897040-21-0

2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine

Cat. No.: B15215180
CAS No.: 897040-21-0
M. Wt: 361.18 g/mol
InChI Key: HOSKSIPTNNQNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an iodine atom, an isopropyl group, and a methoxyethyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the iodine atom through halogenation reactions. The isopropyl and methoxyethyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Deiodinated purine derivatives.

    Substitution: Azido or thiol-substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study purine metabolism and interactions with enzymes.

    Medicine: Potential use in drug development, particularly for targeting purine-related pathways.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine would depend on its specific application. In biological systems, it could interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The presence of the iodine atom and other substituents could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-9-methyl-9H-purin-6-amine: Similar structure but with a methyl group instead of an isopropyl group.

    2-Iodo-9-ethyl-9H-purin-6-amine: Similar structure but with an ethyl group instead of an isopropyl group.

    2-Iodo-9-isopropyl-9H-purin-6-amine: Lacks the methoxyethyl group.

Uniqueness

2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group, in particular, can affect its solubility and interaction with biological targets.

Properties

CAS No.

897040-21-0

Molecular Formula

C11H16IN5O

Molecular Weight

361.18 g/mol

IUPAC Name

2-iodo-N-(2-methoxyethyl)-9-propan-2-ylpurin-6-amine

InChI

InChI=1S/C11H16IN5O/c1-7(2)17-6-14-8-9(13-4-5-18-3)15-11(12)16-10(8)17/h6-7H,4-5H2,1-3H3,(H,13,15,16)

InChI Key

HOSKSIPTNNQNRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)I)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.